BENGHE Validation & Comparative

Check Availability & Pricing

A Comprehensive Guide to the Properties of
Molybdenum Nickel Oxide: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Molybdenum nickel oxide

Cat. No.: B083913

For researchers, scientists, and professionals in drug development, understanding the intricate
properties of novel materials is paramount. Molybdenum nickel oxide (NiMoOa), a versatile
transition metal oxide, has garnered significant attention for its potential applications in
catalysis, energy storage, and sensor technology. This guide provides an in-depth comparison
of the structural, electronic, and catalytic properties of the two primary phases of NiMoOa, a-
NiMoOa4 and B-NiMoOa, grounded in data from Density Functional Theory (DFT) calculations
and supported by experimental findings.

This guide synthesizes data from multiple theoretical and experimental studies to offer a clear,
comparative overview of molybdenum nickel oxide's characteristics. By presenting
guantitative data in accessible tables and detailing the computational and experimental
methodologies, we aim to provide a valuable resource for researchers exploring the potential of
this promising material.

Comparative Analysis of a-NiMoO4 and B-NiMoOa4
Properties

DFT calculations have been instrumental in elucidating the fundamental properties of the
different crystalline phases of nickel molybdate. The a-NiMoOa4 phase is the low-temperature
stable form, while the B-NiMoOa phase is typically formed at higher temperatures. These
phases exhibit distinct structural and electronic characteristics that influence their performance
in various applications.
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Structural and Energetic Properties

The structural stability and key lattice parameters of a-NiMoOa4 and [3-NiMoOa have been
investigated through both experimental X-ray diffraction (XRD) and theoretical DFT
calculations. DFT studies indicate that the a-phase of NiMoOa is energetically more stable than
the B-phase by approximately 9 kcal/mol.[1]

. o-NiMoOa . B-NiMoOa4
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Property (Experimental) (Experimental)
(DFT) (DFT)
[2] [2]
Lattice Constant
- 9.602 - 10.094
a ()
Lattice Constant
- 8.769 - 9.203
b (A)
Lattice Constant
- 7.665 - 6.996
c (A)
Angle 3 (deg) - 114.24 - 107.17
Relative Stability =~ More Stable - Less Stable -

Note: Specific DFT calculated lattice parameters were not consistently available across the
reviewed literature for a direct side-by-side comparison.

Electronic and Magnetic Properties

The electronic structure of NiMoOa is a key determinant of its catalytic and conductive
properties. DFT calculations, including the use of the DFT+U method to better account for
electron correlation in the d-orbitals of Ni and Mo, have provided valuable insights into the
density of states (DOS) and band structure. Nickel molybdate is known to exhibit a large
density of states near the top of the valence band, contributing to its chemical activity.[1] The
material also displays interesting magnetic properties, with reports of an antiferromagnetic to
paramagnetic transition.[2]
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Property o-NiMoOa4 B-NiMoOa4
Electronic Nature Semiconductor Semiconductor
Antiferromagnetic at low Antiferromagnetic at low

Magnetic Ordering
temperatures temperatures

Catalytic Activity: A DFT-Informed Perspective

Molybdenum nickel oxide has emerged as a highly efficient catalyst for several important
electrochemical reactions, including the Urea Oxidation Reaction (UOR) and the Hydrogen
Evolution Reaction (HER). DFT calculations have been pivotal in understanding the underlying
mechanisms and the synergistic effects between the a and 3 phases.

Urea Oxidation Reaction (UOR)

Joint experimental and DFT studies have demonstrated that a mixed-phase (a/f) NiMoOa
catalyst exhibits enhanced performance for UOR.[3] This synergy is attributed to higher
conductivity and a lower adsorption energy for urea molecules on the mixed-phase surface.[3]
DFT calculations can model the adsorption of urea and subsequent reaction intermediates on
the catalyst surface to elucidate the reaction pathway.

Hydrogen Evolution Reaction (HER)

In the context of HER, DFT calculations have been used to determine the free energy profile of
the reaction on NiMoOa surfaces. These calculations help in identifying the rate-determining
steps and understanding how the electronic structure of the catalyst influences its activity.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both experimental synthesis and
theoretical calculations is crucial for reproducing and building upon existing research.

Synthesis of NiMoO4 Nanostructures

A common method for synthesizing NiMoOa4 nanostructures is the hydrothermal method. In a
typical procedure, nickel nitrate hexahydrate (Ni(NOs3)2:-6H20) and sodium molybdate dihydrate
(NazMo0a4-2Hz20) are dissolved in deionized water. The resulting solution is then transferred to
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a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C)
for several hours. The resulting precipitate is then washed with deionized water and ethanol
and dried. The final crystalline phase (a or ) and morphology can be controlled by adjusting
parameters such as the pH of the precursor solution, reaction temperature, and time.

DFT Calculation Methodology

The DFT calculations cited in this guide are generally performed using plane-wave basis sets
as implemented in codes like the Vienna Ab initio Simulation Package (VASP). Key
computational details include:

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is commonly used. To account for the strong on-
site Coulomb interaction of the d-electrons of Ni and Mo, the DFT+U method is often
employed.

o Hubbard U Parameter: The values for the Hubbard U parameter are crucial for accurate
predictions. While optimal values can vary, representative values used in the literature for Ni
3d and Mo 4d orbitals are determined based on fitting to experimental data or from linear
response calculations.

o Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically used for the
plane-wave basis set.

e Brillouin Zone Sampling: The Monkhorst-Pack scheme is used for k-point sampling of the
Brillouin zone. The density of the k-point mesh is chosen to ensure convergence of the total
energy.

o Convergence Criteria: The calculations are considered converged when the total energy
difference between successive electronic steps is less than a certain threshold (e.g., 10>
eV) and the forces on all atoms are below a specified value (e.g., 0.01 eV/A).

Visualizing DFT Workflows and Catalytic Pathways

To better illustrate the logical flow of DFT calculations and the proposed mechanisms for
catalytic reactions, the following diagrams are provided.
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Caption: General workflow for DFT calculations of material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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